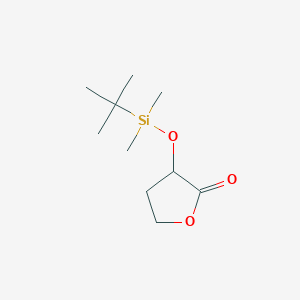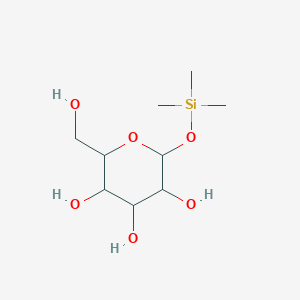
1,2,3,4,6-Penta-O-trimethylsilyl-D-mannopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TMS-alpha-D-(+)-Glucose, also known as trimethylsilyl-alpha-D-(+)-glucose, is a derivative of glucose where the hydroxyl groups are protected by trimethylsilyl groups. This compound is often used in various chemical and biochemical applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TMS-alpha-D-(+)-Glucose typically involves the reaction of alpha-D-(+)-glucose with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the trimethylsilyl-protected glucose.
Industrial Production Methods
Industrial production of TMS-alpha-D-(+)-Glucose follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
TMS-alpha-D-(+)-Glucose undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted glucose derivatives.
科学的研究の応用
TMS-alpha-D-(+)-Glucose is widely used in scientific research, including:
Chemistry: As a protecting group for glucose in synthetic organic chemistry.
Biology: In studies of carbohydrate metabolism and enzyme activity.
Medicine: As a model compound in drug development and pharmacokinetics.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of TMS-alpha-D-(+)-Glucose involves its ability to protect the hydroxyl groups of glucose, making it less reactive and more stable under various conditions. This protection allows for selective reactions to occur at other sites on the glucose molecule. The trimethylsilyl groups can be removed under mild acidic conditions, regenerating the free hydroxyl groups.
類似化合物との比較
Similar Compounds
TMS-alpha-D-(+)-Mannose: Similar structure but derived from mannose.
TMS-alpha-D-(+)-Xylulose: Derived from xylulose with similar protective groups.
Uniqueness
TMS-alpha-D-(+)-Glucose is unique due to its specific derivation from glucose, which is a widely studied and biologically significant sugar. Its stability and reactivity make it a valuable tool in various research and industrial applications.
特性
分子式 |
C9H20O6Si |
|---|---|
分子量 |
252.34 g/mol |
IUPAC名 |
2-(hydroxymethyl)-6-trimethylsilyloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-8(13)7(12)6(11)5(4-10)14-9/h5-13H,4H2,1-3H3 |
InChIキー |
HCWAILZFCRLWPS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1C(C(C(C(O1)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![17-acetyl-6,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12286367.png)
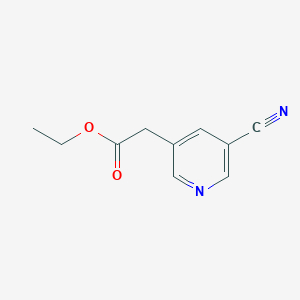

![1-[(Z)-2-chloro-1,2-diphenylethenyl]-4-(2-chloroethoxy)benzene](/img/structure/B12286404.png)
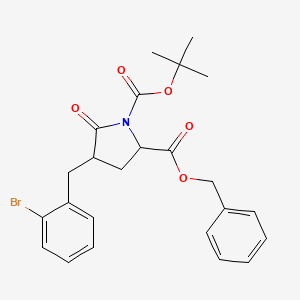

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
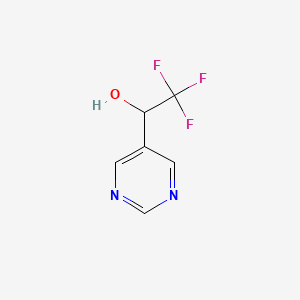
![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
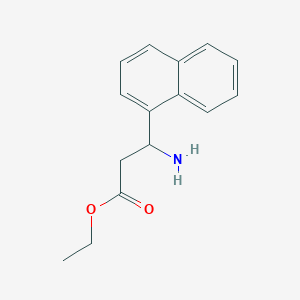
![3-{1-[(E)-2,2-Difluoroethoxyimino]ethyl}-benzoic acid methyl ester](/img/structure/B12286431.png)

